REACTION_CXSMILES
|
[Ni:1].BrBr.[CH:4]1[CH2:8][CH:7]=[CH:6][CH:5]=1>C(COC)OC.C(NCC)C>[CH-:4]1[CH:8]=[CH:7][CH:6]=[CH:5]1.[CH-:4]1[CH:8]=[CH:7][CH:6]=[CH:5]1.[Ni+2:1] |f:5.6.7|
|
Name
|
|
Quantity
|
29.4 g
|
Type
|
reactant
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
27.3 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)NCC
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in an oil pump vacuum
|
Type
|
CUSTOM
|
Details
|
The brown residue obtained
|
Type
|
TEMPERATURE
|
Details
|
while cooling in ice
|
Type
|
STIRRING
|
Details
|
After stirring for 12 hours at room temperature
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
residual solvent is removed in an oil pump vacuum
|
Type
|
CUSTOM
|
Details
|
the product is isolated by Soxhlet extraction with 700 ml of petroleum ether
|
Reaction Time |
1 h |
Name
|
nickelocene
|
Type
|
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ni+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |